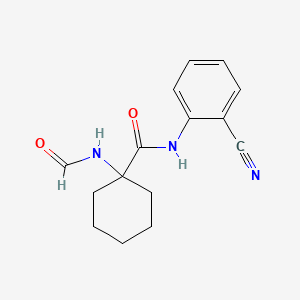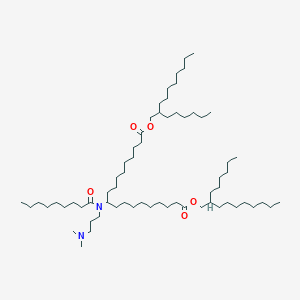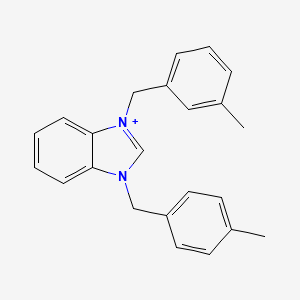![molecular formula C14H18N4O2S2 B13362398 5-[1-(methylsulfonyl)piperidin-3-yl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B13362398.png)
5-[1-(methylsulfonyl)piperidin-3-yl]-N-phenyl-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-(methylsulfonyl)piperidin-3-yl]-N-phenyl-1,3,4-thiadiazol-2-amine is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(methylsulfonyl)piperidin-3-yl]-N-phenyl-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and sulfur-containing reagents.
Coupling with Phenylamine: The final step involves coupling the thiadiazole intermediate with phenylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-[1-(methylsulfonyl)piperidin-3-yl]-N-phenyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens, and nucleophilic reagents such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
5-[1-(methylsulfonyl)piperidin-3-yl]-N-phenyl-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases.
Material Science: The compound’s unique properties make it a candidate for use in the development of advanced materials with specific functionalities.
Biological Studies: It is used in biological assays to study its effects on different biological pathways and targets.
Wirkmechanismus
The mechanism of action of 5-[1-(methylsulfonyl)piperidin-3-yl]-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((Methylsulfonyl)methyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride
- (S)-7-(4-(1-(methylsulfonyl)piperidin-4-yl)phenyl)-N-(morpholin-2-ylmethyl)pyrido[3,4-b]pyrazin-5-amine
Uniqueness
5-[1-(methylsulfonyl)piperidin-3-yl]-N-phenyl-1,3,4-thiadiazol-2-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C14H18N4O2S2 |
|---|---|
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
5-(1-methylsulfonylpiperidin-3-yl)-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H18N4O2S2/c1-22(19,20)18-9-5-6-11(10-18)13-16-17-14(21-13)15-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,15,17) |
InChI-Schlüssel |
HQPBLBZTEIRRGN-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C(S2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


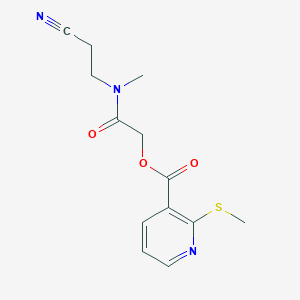
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362329.png)


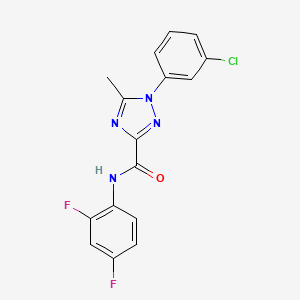

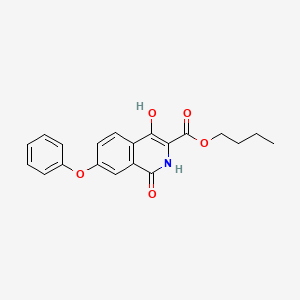
![6-(3,4-Diethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362373.png)
![Ethyl (7-hydroxy-5-phenethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13362376.png)
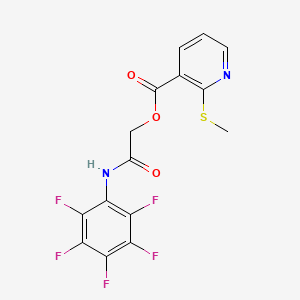
![2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13362397.png)
